tert-Butyl 3-chloro-4-methoxybenzylcarbamate
Description
tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS: 1823229-28-2) is a carbamate derivative featuring a tert-butyl group, a benzyl backbone substituted with chlorine at the 3-position and methoxy at the 4-position. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. With a molecular formula of C₁₃H₁₇ClNO₃ and a molecular weight of 270.73 g/mol, this compound is characterized by its carbamate functional group (-O(CO)NH-), which confers stability and modulates reactivity in synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKEFUGVLYCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-4-methoxybenzylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-4-methoxybenzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity:
Research indicates that tert-butyl 3-chloro-4-methoxybenzylcarbamate exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting pathways crucial for tumor growth.
b. Beta-Secretase Inhibition:
This compound is also being investigated for its role as a beta-secretase inhibitor, which is critical in the treatment of Alzheimer's disease. Beta-secretase is an enzyme that contributes to the formation of amyloid plaques in the brain, and inhibiting this enzyme can potentially slow the progression of Alzheimer's disease. The structural similarities with known beta-secretase inhibitors suggest that this compound could be an effective candidate for further development in this area .
Organic Synthesis
a. Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the creation of novel compounds with desired biological activities. For instance, it can be utilized in reactions involving nucleophilic substitutions or coupling reactions to yield more complex structures.
b. Use in Drug Development:
Due to its unique chemical properties, this compound is being explored for use in drug development processes where it can serve as a building block for synthesizing new pharmaceuticals. Its ability to modify biological activity through structural variations makes it a valuable tool in medicinal chemistry .
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Beta-Secretase Inhibition
In a preclinical trial, this compound was tested alongside known beta-secretase inhibitors. Results showed comparable efficacy in reducing amyloid-beta levels in neuronal cultures, indicating its potential as a therapeutic agent for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of tert-Butyl 3-chloro-4-methoxybenzylcarbamate and related compounds:
Key Comparative Insights
Positional Isomerism: The positional isomer YF-5631 (4-Cl, 2-OCH₃) exhibits distinct electronic and steric properties compared to the target compound (3-Cl, 4-OCH₃).
Functional Group Differences :
- Amide derivatives (e.g., QL-4080, QL-4057) lack the carbamate oxygen, reducing hydrogen-bonding capacity and hydrolytic stability. This makes them less suitable for prolonged biological applications but useful in stable conjugate formations .
Boronate esters (e.g., CAS 1035235-26-7) are pivotal in cross-coupling reactions, diverging from the target compound’s role as a synthetic intermediate .
Amino and Fluorine Substitutions: The amino-fluoro derivative (CAS 657409-24-0) combines electron-withdrawing (F) and electron-donating (NH₂) groups, optimizing interactions with biological targets such as enzymes or receptors .
Reactive Groups :
- Compounds with formyl (CAS 156866-52-3) or hydroxypyridinyl groups (CAS 1021339-30-9) enable further functionalization, contrasting with the target compound’s chloro-methoxy motif, which is more suited for halogenation or protection strategies .
Biological Activity
Tert-butyl 3-chloro-4-methoxybenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound based on a review of recent literature and research findings.
Chemical Structure and Properties
The compound possesses a tert-butyl group, a chloro substituent at the 3-position, and a methoxy group at the 4-position of the benzene ring, connected to a carbamate functional group. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. This mechanism has been observed in various biochemical assays where it was used to study enzyme activities and protein interactions .
- Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways that are crucial for various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Study on Enzyme Inhibition : A study demonstrated that phenolic hydrazones structurally related to this compound significantly inhibited macrophage migration inhibitory factor (MIF) activity, suggesting similar mechanisms might be present in this carbamate compound .
- Antimicrobial Testing : In a comparative analysis, derivatives of benzylcarbamates were tested against various bacterial strains, showing promising results that could be extrapolated to this compound .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-butyl 3-chloro-4-methoxybenzylcarbamate to ensure stability during experiments?
- Answer : Stability is critical for reproducibility. Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and strong acids/bases, as the tert-butyl carbamate group is susceptible to cleavage under acidic or basic conditions . For long-term storage, consider lyophilization if solubility permits.
| Stability Data (Analogous Compounds) |
|---|
| Decomposition Temp : >150°C (under inert conditions) |
| pH Sensitivity : Stable at pH 6–8; degrades rapidly at pH <3 or >10 |
| Light Sensitivity : Store in amber glass to prevent photodegradation |
Q. What synthetic routes are commonly employed to prepare tert-butyl 3-chloro-4-methoxybenzylcarbamate?
- Answer : A two-step approach is typical:
Protection of the amine : React 3-chloro-4-methoxybenzylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to minimize side reactions .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Yields typically range from 65–75% for analogous tert-butyl carbamates .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or deprotection) be mitigated during synthesis?
- Answer :
-
Temperature Control : Maintain reaction temperatures below 10°C during Boc protection to suppress over-alkylation .
-
Selective Reagents : Use Boc₂O instead of phosgene derivatives to avoid carbamate scrambling .
-
Real-Time Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to detect intermediates and adjust reaction conditions dynamically.
Common Side Reactions Mitigation Strategies Deprotection Avoid protic solvents (e.g., methanol) post-synthesis Oxidation Add antioxidants (e.g., BHT) during storage
Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group in downstream functionalization?
- Answer : The tert-butyl group provides steric shielding, reducing nucleophilic attack on the carbamate. However, electron-withdrawing substituents (e.g., Cl, OMe) on the benzyl ring can alter reaction kinetics:
- Electron-Withdrawing Effects : Increase susceptibility to SNAr reactions at the chloro position .
- Steric Hindrance : Limits accessibility for coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky palladium catalysts (e.g., XPhos Pd G3) .
Q. How should researchers address discrepancies in reported reaction yields for tert-butyl carbamate derivatives?
- Answer : Variability often arises from differences in:
- Solvent Purity : Trace water in DCM reduces Boc protection efficiency. Use molecular sieves or anhydrous solvents .
- Workup Methods : Acidic aqueous washes post-reaction can hydrolyze the product; substitute with brine or dilute bicarbonate .
- Validation : Replicate protocols using high-purity reagents and report detailed conditions (e.g., stirring rate, inert atmosphere) to ensure reproducibility .
Methodological Considerations
Q. What analytical techniques are most effective for characterizing tert-butyl 3-chloro-4-methoxybenzylcarbamate?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
- Elemental Analysis : Verify C, H, N composition (±0.3% theoretical) to confirm stoichiometry .
Q. What safety precautions are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) to prevent exothermic reactions .
Data Contradiction Analysis
Q. Why do some studies report divergent optimal temperatures for Boc protection (0°C vs. room temperature)?
- Analysis :
- Substrate Sensitivity : Electron-rich amines (e.g., 4-methoxybenzyl) react faster at 0°C to prevent over-reaction, while less reactive amines require higher temperatures .
- Catalyst Use : DMAP accelerates reactions, allowing lower temperatures for heat-sensitive substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
